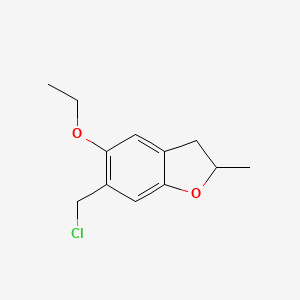

6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a dihydrobenzofuran ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.

化学反应分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (Sₙ2) due to its electrophilic nature. Key reactions include:

Mechanistic Insight :

-

The Sₙ2 mechanism proceeds via a backside attack, leading to inversion of configuration at the methylene carbon.

-

Steric hindrance from the adjacent methyl and ethoxy groups may reduce reaction rates compared to non-substituted analogs .

Hydrolysis of the Ethoxy Group

The ethoxy (-OCH₂CH₃) group undergoes hydrolysis under acidic or basic conditions:

Key Observation :

-

Acidic hydrolysis proceeds faster due to protonation of the ether oxygen, enhancing leaving-group ability .

-

The resulting phenolic hydroxyl group enables further functionalization (e.g., O-alkylation, acylation) .

Elimination Reactions

Under strongly basic conditions, β-elimination can occur, forming conjugated dienes:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| t-BuOK | DMSO, 120°C | 5-Ethoxy-2-methyl-benzofuran-6-vinyl chloride | Competing substitution limits yield (~40%) |

Structural Influence :

-

The dihydrobenzofuran ring’s rigidity restricts elimination pathways compared to fully aromatic systems .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed cross-couplings:

Optimization Challenges :

-

Steric bulk near the chloromethyl group necessitates ligand-modified catalysts (e.g., XPhos) for efficient coupling .

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution, primarily at the C4 position:

Directing Effects :

-

The ethoxy group acts as an ortho/para director, while the electron-withdrawing chloromethyl group deactivates the ring .

Reductive Dechlorination

Catalytic hydrogenation removes the chloromethyl group:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | 5-Ethoxy-2,6-dimethyl-benzofuran | 78% |

Side Reactions :

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. The chloromethyl group can facilitate nucleophilic substitution reactions, allowing for the introduction of various pharmacophores.

Case Studies:

- Neuroprotective Agents : Research indicates that derivatives of this compound exhibit neuroprotective properties in animal models of neurodegenerative diseases. These studies highlight its potential as a lead compound for developing new treatments for conditions like Alzheimer's disease.

Material Science

6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran can be utilized in the development of novel materials. Its ability to undergo polymerization reactions makes it suitable for creating new polymers with specific mechanical and thermal properties.

Case Studies:

- Polymer Synthesis : In recent studies, this compound was used to synthesize a series of polybenzofurans that exhibit enhanced thermal stability and mechanical strength compared to traditional polymers.

Biochemical Research

In biochemical applications, the compound is employed as a reagent in proteomics research. Its reactive chloromethyl group allows it to label proteins selectively, facilitating the study of protein interactions and functions.

Case Studies:

- Protein Labeling : Studies have demonstrated the successful use of this compound in labeling specific amino acids in proteins, enabling detailed analysis of protein structure and dynamics.

Data Table: Applications Overview

| Application Area | Description | Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Precursor for neuroprotective agents | Neuroprotective agents in animal models |

| Material Science | Synthesis of novel polymers | Enhanced thermal stability in polybenzofurans |

| Biochemical Research | Reagent for selective protein labeling | Successful amino acid labeling studies |

作用机制

The mechanism of action of 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.

相似化合物的比较

Similar Compounds

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may lead to different reactivity and biological activity.

6-(Chloromethyl)-2,3-dihydro-1-benzofuran: Lacks the ethoxy and methyl groups, which can affect its chemical properties and reactivity.

Uniqueness

6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and potential biological activities. The combination of the chloromethyl, ethoxy, and methyl groups provides a versatile platform for further chemical transformations and applications in various fields.

生物活性

6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves chloromethylation of 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran using chloromethyl methyl ether (CMME) in the presence of Lewis acid catalysts like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is performed under anhydrous conditions to prevent hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 μM |

| Escherichia coli | 16.4 μM |

| Klebsiella pneumoniae | 16.1 μM |

| Bacillus cereus | 16.5 μM |

These values indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance, it exhibited moderate activity against human colon adenocarcinoma and other cancer types with IC50 values around 92.4 µM . The mechanism may involve the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to enzyme inhibition or DNA alkylation.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Nucleophilic Substitution : The chloromethyl group can be substituted by various nucleophiles (amines, thiols), leading to diverse derivatives with enhanced biological activity.

- Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to remove the chloromethyl group.

Comparative Analysis

When compared to similar compounds, such as 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran and 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran, the presence of the chloromethyl group in this compound enhances its reactivity and potential biological effects. The unique combination of functional groups allows for a broader range of chemical modifications and applications in medicinal chemistry .

Case Studies

Several studies have documented the efficacy of benzofuran derivatives in various biological assays:

- Antimicrobial Screening : A study highlighted that derivatives similar to 6-(Chloromethyl)-5-ethoxy showed significant antibacterial activity against resistant strains like MRSA .

- Anticancer Research : Compounds derived from benzofurans have been shown to possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

属性

IUPAC Name |

6-(chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBDVZQJCMEZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。